![molecular formula C15H13ClFN3O B2860994 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 923723-55-1](/img/structure/B2860994.png)
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
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Overview
Description
Scientific Research Applications
Radiosynthesis and Herbicide Studies
The compound "2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide" shares structural similarities with chloroacetanilide herbicides, which have been the subject of scientific research for their synthesis and applications. For example, a study detailed the radiosynthesis of a chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, R-29148, which are required for studies on their metabolism and mode of action. The radiolabeled acetochlor was obtained through reductive dehalogenation, highlighting a method for producing high specific activity compounds for further biological studies (Latli & Casida, 1995).
Thrombin Inhibition
Another area of research involving structurally related compounds focuses on their potential as thrombin inhibitors. A study introduced 2-(2-chloro-6-fluorophenyl)acetamides with specific substituents, demonstrating potent inhibition of thrombin, a key enzyme in blood coagulation. These compounds, including those with a 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, showed significant thrombin inhibition, suggesting their potential in developing anticoagulant therapies (Lee et al., 2007).
PET Imaging Ligands
In the field of positron emission tomography (PET) imaging, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, structurally similar to the compound , have been synthesized for imaging the translocator protein (18 kDa). A notable compound, DPA-714, designed with a fluorine atom for fluorine-18 labeling, was synthesized and used as a selective radioligand. This research illustrates the application of such compounds in developing imaging agents for neurological and inflammatory conditions (Dollé et al., 2008).
Antimicrobial Activity
Compounds incorporating the antipyrine moiety, related to the chemical structure , have been explored for their antimicrobial properties. A study synthesized various heterocycles, including coumarin, pyridine, and pyrrole derivatives, from a key intermediate compound, showing potential as antimicrobial agents. This highlights the versatility of such compounds in medicinal chemistry and their potential applications in developing new antimicrobial therapies (Bondock et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-11(17)4-6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNPMVTACBBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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